Monactine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

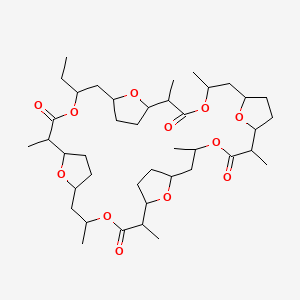

La monactine est un antibiotique macrotetralide naturel, appartenant à une famille d'ionophores cycliques. Elle est connue pour sa capacité à lier et à transporter sélectivement les cations monovalents tels que le potassium, le sodium et le lithium à travers les membranes biologiques . La this compound est isolée de diverses espèces du genre Streptomyces et présente des propriétés antimicrobiennes significatives .

Applications De Recherche Scientifique

Monactin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying ion transport and complexation mechanisms.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal pathogens.

Medicine: Explored for its potential use in developing new antimicrobial agents.

Industry: Utilized in the production of ion-selective electrodes and other analytical tools.

Mécanisme D'action

Target of Action

Monactin is a macrotetralide antibiotic that acts as a non-selective ionophore for monovalent cations, including potassium, sodium, and lithium . These ions play crucial roles in maintaining cellular homeostasis and are involved in various cellular processes such as signal transduction, osmoregulation, and pH regulation.

Mode of Action

Monactin interacts with its targets (monovalent cations) by forming complexes with them. This interaction disrupts the normal ion balance across the cell membrane, leading to changes in the cell’s internal environment . The disruption of ion balance can affect various cellular processes, leading to the inhibition of microbial growth or even cell death .

Biochemical Pathways

Monactin’s mode of action affects the biochemical pathways related to ion transport and homeostasis. The disruption of these pathways can lead to downstream effects such as changes in cell volume, membrane potential, and intracellular pH . Additionally, Monactin has been associated with the upregulation of genes involved with colanic acid biosynthesis .

Result of Action

The primary result of Monactin’s action is the disruption of ion balance within the cell, which can lead to cell death . This makes Monactin effective against certain types of bacteria. Furthermore, Monactin has demonstrated promising anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation in various preclinical models .

Analyse Biochimique

Biochemical Properties

Monactin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Monactin induces swelling of rat liver mitochondria in medium containing either potassium or sodium .

Cellular Effects

Monactin has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Monactin exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monactin change over time. It has been observed that Monactin has a certain degree of stability and degradation. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Monactin vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Monactin is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

Transport and Distribution

Monactin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and affects its localization or accumulation .

Subcellular Localization

Monactin is localized in specific compartments or organelles within the cell. This localization affects its activity or function .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La monactine est généralement isolée du bouillon de fermentation des espèces de Streptomyces. Le processus implique la culture des bactéries dans des conditions spécifiques qui favorisent la production de this compound. Le composé est ensuite extrait et purifié à l'aide de techniques chromatographiques .

Méthodes de production industrielle : La production industrielle de this compound suit une approche similaire, mais à plus grande échelle. La fermentation à grande échelle est réalisée dans des bioréacteurs, suivie de processus d'extraction et de purification pour obtenir de la this compound en quantités significatives .

Analyse Des Réactions Chimiques

Types de réactions : La monactine subit diverses réactions chimiques, notamment :

Complexation : La this compound forme des complexes stables avec les cations monovalents tels que le potassium, le sodium et le lithium.

Oxydation et réduction : La this compound peut participer à des réactions redox, bien que celles-ci soient moins fréquentes que son activité ionophore.

Réactifs et conditions courantes :

Complexation : Implique généralement l'utilisation de sels de cations monovalents dans un solvant organique tel que le dichlorométhane.

Oxydation et réduction : Des agents oxydants et réducteurs standard peuvent être utilisés dans des conditions contrôlées.

Principaux produits :

Complexation : Les principaux produits sont des complexes this compound-cation, qui sont stables et peuvent être isolés pour une étude plus approfondie.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour l'étude des mécanismes de transport ionique et de complexation.

Biologie : Étudiée pour ses propriétés antimicrobiennes contre divers agents pathogènes bactériens et fongiques.

Médecine : Explorée pour son utilisation potentielle dans le développement de nouveaux agents antimicrobiens.

Industrie : Utilisée dans la production d'électrodes sélectives aux ions et d'autres outils analytiques.

5. Mécanisme d'action

La this compound exerce ses effets en formant des complexes avec les cations monovalents et en facilitant leur transport à travers les membranes biologiques. Cette activité ionophore perturbe l'équilibre ionique au sein des cellules, conduisant à des effets antimicrobiens . Les cibles moléculaires comprennent la membrane cellulaire et les canaux ioniques, où la this compound interfère avec les processus normaux de transport ionique .

Comparaison Avec Des Composés Similaires

La monactine fait partie de la famille des macrotetralides, qui comprend des composés similaires tels que la nonactine, la dinactine, la trinactine et la tétranactine . Ces composés partagent une structure et une activité ionophore similaires, mais diffèrent par leurs affinités de liaison spécifiques et leurs activités biologiques . La this compound est unique en son genre par son équilibre entre la puissance antimicrobienne et la sélectivité ionique, ce qui en fait un outil précieux à la fois pour la recherche et les applications industrielles .

Composés similaires :

- Nonactine

- Dinactine

- Trinactine

- Tétranactine

Les propriétés uniques de la this compound et son large éventail d'applications en font un composé d'intérêt significatif dans divers domaines scientifiques.

Propriétés

Numéro CAS |

7182-54-9 |

|---|---|

Formule moléculaire |

C41H66O12 |

Poids moléculaire |

751.0 g/mol |

Nom IUPAC |

(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |

InChI |

InChI=1S/C41H66O12/c1-9-29-21-33-13-17-36(52-33)27(7)40(44)48-23(3)19-31-11-15-34(50-31)25(5)38(42)46-22(2)18-30-10-14-35(49-30)26(6)39(43)47-24(4)20-32-12-16-37(51-32)28(8)41(45)53-29/h22-37H,9-21H2,1-8H3/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 |

Clé InChI |

YPUPRVWRYDPGCW-IDBRQATOSA-N |

SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C |

SMILES isomérique |

CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)C)C)C)C |

SMILES canonique |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AKD-1B monactin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

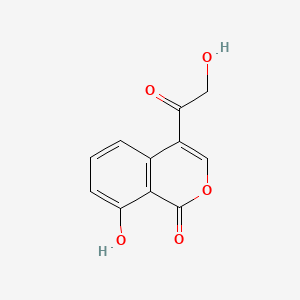

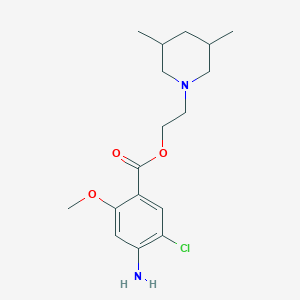

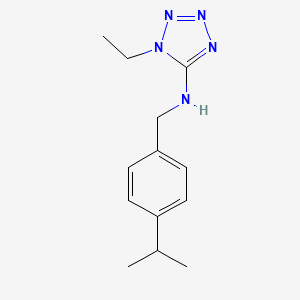

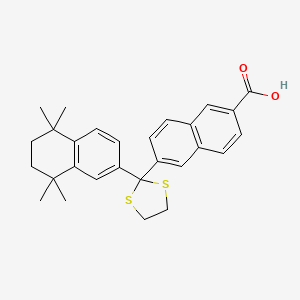

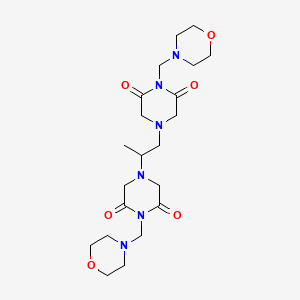

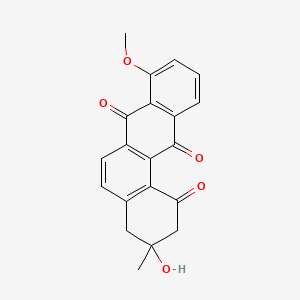

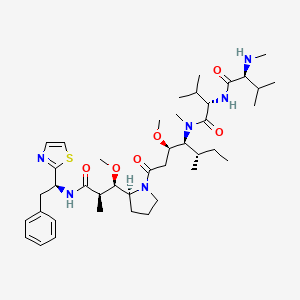

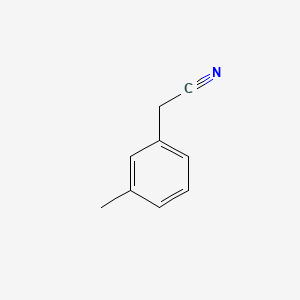

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B1677332.png)

![N-(6-(tert-Butyl)-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isonicotinamide](/img/structure/B1677343.png)

![Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B1677352.png)